Verticipyrone

Description

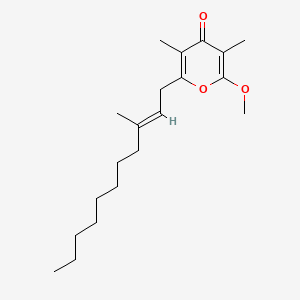

Structure

2D Structure

3D Structure

Properties

CAS No. |

544461-53-2 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(E)-3-methylundec-2-enyl]pyran-4-one |

InChI |

InChI=1S/C20H32O3/c1-6-7-8-9-10-11-12-15(2)13-14-18-16(3)19(21)17(4)20(22-5)23-18/h13H,6-12,14H2,1-5H3/b15-13+ |

InChI Key |

INACFCTUORTUTR-FYWRMAATSA-N |

SMILES |

CCCCCCCCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C |

Isomeric SMILES |

CCCCCCCC/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C |

Canonical SMILES |

CCCCCCCCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C |

Synonyms |

verticipyrone |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies

Synthetic Strategies for Verticipyrone Analogues

The development of synthetic routes to this compound has paved the way for the creation of numerous analogues. These efforts are aimed at understanding the structural elements essential for its biological activity. nih.gov

The γ-pyrone ring is considered a crucial element for the biological activity of this compound. acs.orgnih.gov Consequently, several synthetic modifications have been focused on this moiety to probe its importance.

Research has shown that the nature of the pyrone ring is important for inhibitory potency. nih.gov Key modifications include:

Alteration of the Pyrone Type: Changing the γ-pyrone core to a γ-hydroxy-α-pyrone was found to dramatically reduce the inhibitory potency against mitochondrial complex I. nih.gov This highlights the specific requirement of the γ-pyrone scaffold. Similarly, studies on nocapyrones, which include both α- and γ-pyrones, showed that only the γ-pyrone compounds were biologically active in inducing adiponectin production. mdpi.com

Modification of Substituents: The methyl groups on the pyrone ring have been shown to be an essential factor for inhibitory activity. acs.org However, modifying the 6-methoxy group to a methyl group did not cause a drastic change in complex I inhibitory potency, suggesting some tolerance for substitution at this position. nih.gov

These findings underscore the structural importance of the substituted γ-pyrone headgroup for the biological profile of this class of compounds. nih.gov

Interactive Table: Synthetic Modifications of the this compound γ-Pyrone Core

| Modification Type | Specific Change | Observed Effect on Activity | Reference |

| Pyrone Ring Alteration | γ-Pyrone → γ-Hydroxy-α-pyrone | Dramatically reduced inhibitory potency | nih.gov |

| Substituent Modification | Replacement of 6-methoxy group with a methyl group | Did not drastically affect complex I inhibitory potency | nih.gov |

| Substituent Modification | Removal of 3,5-dimethyl groups | Loss of inhibitory activity against NFRD | acs.org |

Diversification of the Aliphatic Side Chain

Modifications to the aliphatic side chain of this compound have been a key strategy in exploring the structure-activity relationships of this class of compounds. These changes aim to probe the influence of chain length, saturation, and the presence of functional groups on inhibitory potency. nih.govacs.org

One of the primary approaches involves altering the length of the side chain. For instance, in one study, an analog (compound 22 ) was prepared with a significantly shorter side chain by using valeraldehyde (B50692) in a coupling reaction with the methoxypyrone core (5 ), in contrast to the decanal (B1670006) used for a longer-chain analog (1 ). nih.gov This strategy allows for the evaluation of how the hydrophobicity and spatial extent of the side chain contribute to binding and inhibition. nih.gov

Another important diversification involves the introduction of a hydroxyl group into the side chain. The synthesis of 8,9-dihydro-8-hydroxythis compound (2 and 20 in different studies) demonstrated that the presence of a hydroxyl group could enhance inhibitory activity. acs.orgresearchgate.net In one synthetic route, this was achieved through a Julia hydroxysulfone intermediate (17 ), which was then converted to the final alcohol product. acs.orgacs.org Research indicated that the olefin group in the side chain was not critical for activity, as analogs with saturated side chains or different olefin isomers showed similar inhibitory effects to the natural product. acs.org However, the introduction of a hydroxyl group was found to significantly increase potency against NADH-fumarate reductase (NFRD). acs.org

The table below summarizes key analogs with diversified aliphatic side chains and their reported biological activities.

| Compound Name/Number | Modification | Reported Activity (IC50) |

| This compound (1 ) | Natural side chain | 4.1 nM (NFRD) |

| Analog 2 / 20 | 8,9-dihydro-8-hydroxy | 0.4 nM (NFRD) |

| Analog 19 | Saturated alkyl side chain | 4.3 nM (NFRD) |

| Analog 22 | Shorter side chain (from valeraldehyde) | Low potency reported |

Incorporation of Distinct Chemical Moieties (e.g., biphenyl (B1667301) ether)

To further explore the chemical space around the this compound scaffold, researchers have incorporated more complex and rigid chemical moieties at the terminus of the side chain, such as phenyl, phenoxy, and biphenyl ether groups. nih.gov This strategy aims to introduce additional interactions with the biological target and assess the impact of bulky, aromatic substituents. nih.gov

The synthesis of these analogs generally involves a multi-step process. For the biphenyl ether analog (30 ), the synthesis began with the preparation of the requisite side chain aldehyde. nih.gov 4-Phenylphenol was reacted with 6-bromo-1-hexanol (B126649) to produce the corresponding alcohol (26 ), which was then oxidized via a Swern oxidation to yield the unstable aldehyde 27 . nih.gov This aldehyde was subsequently coupled with the anion of the α-methoxy-γ-pyrone core (5 ) to afford the final biphenyl ether-containing this compound analog 30 in a 46% yield for the coupling step. nih.gov A similar strategy was employed for a phenoxy-containing analog (29 ), starting from phenol (B47542) and 6-bromo-1-hexanol. nih.gov

Studies have shown that the introduction of a biphenyl ether moiety can lead to more potent analogs compared to those with simple alkyl chains. nih.gov This suggests that the aromatic interactions provided by the biphenyl group may contribute favorably to the binding affinity of the compound. nih.gov

The table below details analogs featuring distinct chemical moieties.

| Compound Name/Number | Incorporated Moiety | Synthetic Precursors | Reported Potency |

| Analog 29 | Phenoxy | 6-Phenoxyhexanol (24 ), Aldehyde 25 | Not specified |

| Analog 30 | Biphenyl ether (4-phenylphenoxy) | Alcohol 26 , Aldehyde 27 | More potent than alkyl chain analogs |

Data sourced from a 2008 study on this compound analogues. nih.gov

Biosynthetic Pathways and Enzyme Systems

Polyketide Biosynthesis Hypothesis for Verticipyrone

The structural backbone of this compound is believed to be assembled through the polyketide pathway, a common route for the biosynthesis of a vast array of structurally diverse secondary metabolites in fungi. mdpi.commdpi.com This process is analogous to fatty acid synthesis and is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

The biosynthesis is initiated with a "starter unit," typically a small acyl-CoA thioester, which is sequentially condensed with "extender units," most commonly malonyl-CoA or its derivatives. Each condensation step, catalyzed by a ketosynthase (KS) domain within the PKS, extends the carbon chain by two atoms, forming a growing poly-β-keto chain that remains tethered to the enzyme complex via an acyl carrier protein (ACP) domain.

For this compound, the biosynthesis is hypothesized to be initiated by a specific starter unit, followed by a programmed series of condensation reactions with extender units. The specific pattern of methyl branches on the this compound core suggests the selective incorporation of methylmalonyl-CoA as an extender unit by the PKS, a process guided by a C-methyltransferase (CMeT) domain. nih.govescholarship.org The resulting linear polyketide chain is a reactive intermediate, primed for the subsequent cyclization and modification steps that ultimately define the final structure of this compound.

Proposed Enzymatic Steps in Pyrone Ring Formation

The formation of the characteristic γ-pyrone ring is a critical step in this compound biosynthesis. This transformation is not a spontaneous event but a carefully orchestrated enzymatic process. Fungal PKSs often contain a product template (PT) domain and a terminal thioesterase (TE) or Claisen-like cyclase (CLC) domain that control the folding of the polyketide chain and catalyze its cyclization and release from the enzyme. nih.govescholarship.org

The proposed mechanism for this compound's γ-pyrone ring formation involves the following key enzymatic steps:

Chain Assembly: The iterative PKS assembles a specific polyketide chain of a predetermined length from acetate (B1210297) and propionate (B1217596) precursors.

Keto-enol Tautomerism: The poly-β-keto chain undergoes tautomerization to form reactive enolates.

Intramolecular Cyclization: The PT and TE/CLC domains guide the folded polyketide intermediate to undergo an intramolecular Claisen condensation. This reaction forms the six-membered heterocyclic ring.

Dehydration and Tailoring: Subsequent enzymatic dehydration leads to the formation of the unsaturated pyrone ring. Further "tailoring" enzymes, such as methyltransferases and oxidoreductases, then act upon this core structure to add the methoxy (B1213986) group and other modifications seen in the final this compound molecule. researchgate.net

The precise sequence and interplay of these enzymatic activities ensure the high-fidelity construction of the complex γ-pyrone scaffold.

Genetic Basis of Biosynthetic Gene Clusters in Fungal Producers

In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically organized into a contiguous unit on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov This co-localization facilitates the coordinated regulation and expression of all the necessary enzymatic machinery. While the specific BGC for this compound has not been fully elucidated, its structure can be predicted based on analyses of other fungal polyketide BGCs. mdpi.comnih.gov

A comparative genomic analysis of various Verticillium species has revealed numerous PKS gene clusters, indicating a significant potential for producing diverse polyketides. mdpi.com A hypothetical BGC for this compound would be expected to contain the genes for the core PKS enzyme along with a suite of tailoring enzymes.

Table 1: Hypothetical this compound Biosynthetic Gene Cluster Components

| Putative Gene | Encoded Enzyme/Domain | Proposed Function in this compound Biosynthesis |

|---|---|---|

| vtpPKS | Iterative Type I Polyketide Synthase (PKS) | Assembles the core polyketide backbone from starter and extender units. Contains KS, AT, ACP, and PT domains. |

| vtpMT1, vtpMT2 | Methyltransferases (C-MeT, O-MeT) | Catalyze the addition of methyl groups to the polyketide chain (C-methylation) and the pyrone core (O-methylation). |

| vtpOxy | P450 Monooxygenase/Oxidoreductase | Catalyzes specific hydroxylation or other oxidative modifications of the polyketide intermediate or pyrone core. |

| vtpTE | Thioesterase (TE)/Claisen Cyclase (CLC) | Catalyzes the cyclization of the linear polyketide chain and its release from the PKS to form the γ-pyrone ring. |

| vtpReg | Transcription Factor | Regulates the expression of the other genes within the vtp cluster. |

Identifying and characterizing the this compound BGC is a key step toward understanding its regulation and unlocking its biotechnological potential.

Biotechnological Approaches for Metabolite Production and Diversification

The elucidation of biosynthetic pathways provides a roadmap for producing valuable metabolites and creating novel chemical diversity through biotechnology. Several strategies are being explored for the production of this compound and related pyrones. frontiersin.orgjst.go.jptandfonline.com

Heterologous Expression: A primary approach involves transferring the entire this compound BGC from its native producer, which may be slow-growing or difficult to cultivate, into a more tractable industrial host like Aspergillus oryzae or the yeast Saccharomyces cerevisiae. jst.go.jprug.nlresearchgate.net This method can enable reliable, high-titer production of the target compound. rsc.org

Biosynthetic Engineering: With knowledge of the BGC, researchers can genetically manipulate the pathway to produce novel "unnatural" natural products. This field, often called combinatorial biosynthesis, involves several techniques:

Precursor-Directed Biosynthesis: Supplying the fungal culture with modified starter or extender unit analogues can lead to their incorporation by the PKS, resulting in new derivatives.

Gene Deletion/Modification: Knocking out or altering the function of specific tailoring enzymes (e.g., methyltransferases, oxidases) can lead to the accumulation of biosynthetic intermediates or the creation of compounds with different decoration patterns.

Domain Swapping: A more advanced technique involves engineering the PKS itself by swapping functional domains (e.g., an acyltransferase domain that selects a different extender unit) to create hybrid PKSs that produce entirely new polyketide backbones. researchgate.netnih.gov

These biotechnological tools not only offer a sustainable means of producing complex molecules like this compound but also provide a powerful platform for generating libraries of novel analogues for drug discovery and development. researchgate.net

Table 2: Biotechnological Strategies for Pyrone Production

| Strategy | Description | Potential Outcome |

|---|---|---|

| Heterologous Expression | Cloning the entire BGC into a well-characterized industrial host organism. | Increased and more reliable production of this compound. jst.go.jp |

| Precursor-Directed Biosynthesis | Feeding synthetic analogues of natural biosynthetic precursors to the producing organism. | Generation of this compound analogues with modified side chains. |

| Gene Knockout | Deleting genes for specific tailoring enzymes from the BGC. | Accumulation of biosynthetic intermediates; production of simplified analogues. |

| PKS Engineering | Swapping or modifying domains within the core polyketide synthase enzyme. | Creation of novel pyrone scaffolds with altered backbone structures. nih.gov |

Mechanistic Elucidation of Biological Activities

Inhibition of NADH-Fumarate Reductase (NFRD)

Verticipyrone demonstrates potent inhibitory action against NADH-fumarate reductase (NFRD), an enzyme crucial for the anaerobic energy metabolism of many helminth parasites. nii.ac.jp This inhibition is a key aspect of its potential as an anthelmintic agent. mdpi.com

Enzyme Kinetic Studies and Half-Maximal Inhibitory Concentrations (IC50)

Enzyme kinetic studies have revealed that this compound is a powerful inhibitor of NFRD. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, has been determined to be exceptionally low. Against NFRD from the parasitic roundworm Ascaris suum, this compound exhibits an IC50 value of 0.88 nM. nih.govresearchgate.net Some studies have reported a slightly different, yet still highly potent, IC50 value of 4.1 nM for the same enzyme. nii.ac.jpacs.org This subnanomolar to low nanomolar inhibitory activity underscores the compound's strong affinity for the enzyme.

Table 1: IC50 Values of this compound and its Analogue against Electron Transport Enzymes

| Enzyme/Complex | Origin | This compound (nM) | 9-Hydro-8-hydroxy-verticipyrone (nM) |

| NADH-fumarate reductase (Complex I+II) | Ascaris suum | 0.88 | 1.5 |

| NADH-rhodoquinone oxidoreductase (Complex I) | Ascaris suum | 49 | 2.0 |

| Rhodoquinol-fumarate oxidoreductase (Complex II) | Ascaris suum | >100,000 | >100,000 |

| NADH oxidase (Complex I+III+IV) | Bovine heart | 1.3 | 20 |

| NADH-ubiquinone oxidoreductase (Complex I) | Bovine heart | 46 | 200 |

| Succinate-ubiquinone oxidoreductase (Complex II) | Bovine heart | >100,000 | >100,000 |

| Ubiquinol-cytochrome c oxidoreductase (Complex III) | Bovine heart | 26,000 | 80,000 |

Data sourced from Ui et al., 2006. kitasato-u.ac.jp

Selectivity Profile Against Helminthic NFRD (e.g., Ascaris suum)

A critical feature of a potential therapeutic agent is its selectivity for the target in the pathogen over the host. This compound has demonstrated a degree of selective inhibition against the helminthic NFRD. acs.org While it does inhibit the bovine heart mitochondrial Complex I, its inhibitory action against the Ascaris suum NFRD is significantly more potent. nih.gov Furthermore, a synthetic analogue, 8,9-dihydro-8-hydroxythis compound, has been shown to possess even greater selectivity for the Ascaris complex I. nih.govkitasato-u.ac.jp This selectivity suggests that the structural differences between the helminthic and mammalian enzymes can be exploited for targeted drug design.

Molecular Interactions within the NFRD Active Site

The structural similarities between this compound, ubiquinone, and the potent Complex I inhibitor piericidin A suggest a competitive mode of inhibition. nih.gov It is proposed that this compound competes with the native substrate, rhodoquinone (B1236329) in the case of helminths, for binding at the active site of Complex I within the NFRD enzyme system. researchgate.net Structure-activity relationship studies have indicated that both the γ-pyrone core and the long unsaturated side chain of this compound are crucial for its inhibitory activity. nih.govacs.org Modifications to the side chain, such as the introduction of a hydroxyl group, have been shown to in some cases enhance the inhibitory potency, suggesting specific interactions with amino acid residues in the active site. acs.org The olefinic bond in the side chain, however, does not appear to be essential for the activity. acs.org

Modulation of Mitochondrial Electron Transport Chain Function

Beyond its specific inhibition of NFRD, this compound also modulates the function of the mitochondrial electron transport chain in a broader context, particularly by targeting Complex I (NADH oxidoreductase). nih.govresearchgate.net

Complex I (NADH Oxidoreductase) Inhibition Mechanisms

This compound is a known inhibitor of mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. nih.govkitasato-u.ac.jp This enzyme is the first and largest complex in the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. The inhibitory mechanism is believed to involve competition with the ubiquinone substrate for its binding site on the enzyme. nih.gov This is supported by the observation that inhibitors like this compound are more potent in assays with lower concentrations of the ubiquinone analogue, Q1. nih.gov The structural resemblance of this compound to ubiquinone further supports this competitive inhibition model. nih.gov

Comparative Mechanistic Insights with Reference Inhibitors (e.g., Piericidin A1, Rotenone, Ubiquinone)

This compound's primary mechanism of action is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) within the mitochondrial electron transport chain. researchgate.netnih.govnih.gov This places it in the same functional class as well-known inhibitors like Piericidin A1 and Rotenone. The structural design of this compound, featuring a fully substituted γ-pyrone core and an unsaturated aliphatic side chain, evokes a resemblance to both the natural substrate, Ubiquinone (Coenzyme Q), and the potent inhibitor Piericidin A1. nih.gov

Like Piericidin A1 and Rotenone, this compound interrupts the transfer of electrons from NADH to ubiquinone. This disruption is central to the function of Complex I. While all three compounds target Complex I, their precise binding sites and interactions can differ. Piericidin A1, a structural analogue of ubiquinone, is known to be one of the most potent inhibitors of Complex I, and it is believed to compete with or bind near the ubiquinone binding pocket. nih.govnih.gov this compound's structural similarity to both ubiquinone and piericidin A1 suggests it may also interact with the ubiquinone binding site within Complex I. nih.gov It is noteworthy that potent Complex I inhibitors are often found not to overlap with the active site of rotenone. researchgate.net

The inhibitory action of this compound also extends to NADH-fumarate reductase, an enzyme found in the anaerobic respiratory chain of some parasites, such as the roundworm Ascaris suum. mdpi.comresearchgate.netresearchgate.net This dual inhibition profile highlights its potential as an antiparasitic agent, a characteristic it shares with other mitochondrial inhibitors. mdpi.comresearchgate.net The inhibition of both bovine heart Complex I and Ascaris suum NADH-fumarate reductase underscores its broad activity against NADH-dependent oxidoreductases. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Analysis

Studies involving the synthesis and evaluation of numerous this compound analogues have provided significant insights into the structural features essential for its inhibitory activity. researchgate.netnih.govnih.gov The SAR analysis reveals that both the pyrone headgroup and the lipophilic side chain are critical determinants of potency and selectivity. researchgate.netnih.gov

Influence of Pyrone Ring Substituents on Inhibitory Potency

The nature of the pyrone ring is a crucial factor for the inhibitory potency of this compound. researchgate.netnih.gov Specifically, the α'-methoxy-γ-pyrone motif is a key element for high-potency inhibition of mitochondrial Complex I. chim.it Analogues in which this core is altered demonstrate significantly reduced activity.

For instance, converting the α'-methoxy-γ-pyrone core into a γ-hydroxy-α-pyrone results in a dramatic loss of inhibitory function against both NADH oxidase and NADH-ubiquinone oxidoreductase. nih.gov The cytotoxicity of these γ-hydroxy-α-pyrone analogues was found to be minimal, which correlates with their lack of significant Complex I inhibition. nih.gov In contrast, analogues retaining the α-methoxy-γ-pyrone structure exhibited cytotoxicity in the low micromolar range. nih.gov This underscores the importance of the methoxy (B1213986) group and the γ-pyrone arrangement for effective interaction with the target enzyme.

Table 1: Inhibitory Potency of this compound Analogues with Modified Pyrone Rings against Bovine Heart Mitochondrial Complex I

| Compound | Pyrone Ring Type | NADH Oxidase IC₅₀ (µM) | NADH-Ubiquinone Oxidoreductase IC₅₀ (µM) |

|---|---|---|---|

| This compound (1) | α-methoxy-γ-pyrone | 0.044 ± 0.005 | 0.101 ± 0.010 |

| Analogue 12 | γ-hydroxy-α-pyrone | > 100 | > 100 |

| Analogue 13 | γ-hydroxy-α-pyrone | > 100 | > 100 |

| Analogue 14 | γ-hydroxy-α-pyrone | > 100 | > 100 |

Data sourced from Leiris et al., 2010. nih.gov

Role of Side Chain Length, Saturation, and Branching in Activity and Selectivity

The aliphatic side chain of this compound plays a pivotal role in modulating its inhibitory activity and selectivity. researchgate.netnih.gov Modifications to its length, degree of saturation, and branching pattern have been shown to significantly impact its biological effects.

The natural (E)-3-methyl-2-undecenyl side chain is integral to its potent activity. researchgate.net Studies on synthetic analogues have explored various modifications:

Saturation: Complete saturation of the side chain, as seen in analogue 16 , led to a slight decrease in potency against NADH oxidase but maintained strong inhibition. nih.gov

Hydroxylation: Introduction of a hydroxyl group into the side chain, as in 8,9-dihydro-8-hydroxythis compound, was found to confer selectivity. This analogue showed good selectivity for inhibiting Ascaris Complex I over bovine heart Complex I. researchgate.netresearchgate.net

Branching and Aromaticity: Replacing the natural side chain with a phenoxyhexyl group (29 ) or a (4-phenylphenoxy)hexyl group (30 ) resulted in potent inhibitors. Analogue 30 , with its terminal phenyl group, was one of the most potent inhibitors of NADH oxidase identified in one study. nih.gov This suggests that a certain degree of lipophilicity and potentially specific steric and electronic interactions provided by the side chain are crucial for binding.

Table 2: Inhibitory Potency of this compound Analogues with Modified Side Chains against Bovine Heart Mitochondrial Complex I

| Compound | Side Chain Description | NADH Oxidase IC₅₀ (µM) | NADH-Ubiquinone Oxidoreductase IC₅₀ (µM) |

|---|---|---|---|

| This compound (1) | (E)-3-methyl-2-undecenyl | 0.044 ± 0.005 | 0.101 ± 0.010 |

| Analogue 16 | 3-Methylundecyl (saturated) | 0.071 ± 0.003 | 0.280 ± 0.020 |

| Analogue 17 | Undecyl (unbranched, saturated) | 0.110 ± 0.010 | 0.220 ± 0.020 |

| Analogue 28 | 3-Methyl-2-pentenyl | 0.130 ± 0.010 | 0.350 ± 0.030 |

| Analogue 29 | 6-Phenoxyhexyl | 0.036 ± 0.001 | 2.50 ± 0.20 |

| Analogue 30 | 6-(4-Phenylphenoxy)hexyl | 0.025 ± 0.002 | 1.10 ± 0.10 |

Data sourced from Leiris et al., 2010. nih.gov

Importance of Stereochemistry for Biological Efficacy

The stereochemistry of this compound is a critical aspect of its biological function. The natural product possesses an E configuration at the C2-C3 double bond within its 3-methyl-2-undecenyl side chain. researchgate.net The elucidation of this geometry was an important step in defining the structure of the active natural compound. researchgate.net While extensive studies on the diastereomers of this compound are not widely reported, the defined stereochemistry of the natural product suggests its importance for optimal binding and inhibitory activity at the molecular target. In related complex I inhibitors, such as the wortmannilactones, the relative configuration of substituents has been shown to be important for inhibitory activity, implying that stereochemistry is a key factor for this class of inhibitors. researchgate.net

Cellular Bioenergetic Impact (Excluding Clinical Outcomes)

The inhibition of mitochondrial Complex I by this compound and its active analogues has a direct and profound impact on cellular bioenergetics. nih.govresearchgate.net By blocking the electron transport chain, these compounds disrupt the primary pathway for cellular ATP production in aerobic organisms.

Effects on Respiration and Glycolysis Shift

A primary consequence of Complex I inhibition by this compound is the impairment of mitochondrial respiration. researchgate.netnih.gov This blockage of electron flow from NADH to the rest of the respiratory chain leads to a decrease in oxygen consumption. nih.gov

To compensate for the resulting deficit in ATP production from oxidative phosphorylation, cells are forced to upregulate alternative energy-producing pathways. researchgate.net This metabolic reprogramming is characterized by a pronounced shift towards glycolysis. researchgate.netnih.govnih.gov The ability of this compound analogues to inhibit respiration has been directly measured by observing this shift to glycolysis in mammalian cell lines. researchgate.netnih.govresearchgate.net This metabolic pivot, often referred to as the Warburg effect in the context of cancer cells, is a hallmark of mitochondrial dysfunction and a direct bioenergetic consequence of the inhibitory action of compounds like this compound. researchgate.net

Comparative Chemical Biology of Pyrone Containing Natural Products

Structural and Mechanistic Parallels with Related γ-Pyrones

Verticipyrone, produced by the fungus Metapochonia rubescens (formerly Verticillium sp.), is an inhibitor of NADH-fumarate reductase and mitochondrial complex I. researchgate.netkitasato-u.ac.jp Its structure features a substituted γ-pyrone core with a long, unsaturated alkyl side chain, a design that shows parallels with other bioactive pyrones from microbial sources. researchgate.netnih.gov

Actinopyrones are a group of γ-pyrone compounds produced by Streptomyces species. ontosight.aitoku-e.combioaustralis.com Structurally, they share the core γ-pyrone ring with this compound. For instance, Actinopyrone A possesses a C25 polyketide backbone forming the pyrone and a highly substituted side chain. researchgate.netscbt.com This is analogous to this compound's (E)-2-methoxy-3,5-dimethyl-6-(3-methyl-2-undecenyl)-4H-pyran-4-one structure. researchgate.net

Nocapyrones, isolated from the marine-derived actinomycete Nocardiopsis sp., exist as both α- and γ-pyrones. nih.gov The γ-Nocapyrones, such as Nocapyrones B, H, and L, bear a structural resemblance to this compound, with a γ-pyrone ring and an alkyl side chain. nih.gov

A significant parallel lies in their ability to induce specific metabolic responses. Certain γ-Nocapyrones have been shown to induce the differentiation of preadipocyte cells and enhance the production of adiponectin, a key hormone in glucose and lipid metabolism. nih.gov This demonstrates a role as an external signaling molecule that triggers a specific metabolic pathway. Similarly, this compound's inhibition of mitochondrial complex I forces a shift in cellular energy metabolism, representing another form of externally induced metabolic modulation. nih.gov This suggests a common theme where these microbial γ-pyrones can act as potent regulators of metabolic processes in eukaryotic cells.

Lehualides are a family of γ-pyrone natural products isolated from marine sponges of the genus Plakortis. nih.gov Like this compound, they possess a substituted γ-pyrone "head" group and a long, hydrophobic polyene side chain. nih.gov

The most striking parallel is their shared mechanism of action as potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govnih.govfrontiersin.org Synthetic Lehualide B was found to inhibit complex I with a potency similar to well-known inhibitors like piericidin A1 and rotenone. nih.gov this compound also targets this same enzyme complex with high efficacy. kitasato-u.ac.jpnih.gov This shared activity underscores the importance of the general structure: a polar pyrone head that interacts with the binding pocket and a long hydrophobic tail that likely anchors the molecule within the mitochondrial membrane, near the ubiquinone binding channel. nih.govcam.ac.uk Interestingly, studies on synthetic Lehualide B derivatives that more closely resemble the simpler side chain of this compound showed a lack of the potent anti-myeloma activity seen with the natural Lehualide B structure. nih.gov This highlights that while the general pharmacophore is similar, the specific configuration of the side chain is critical for conferring selective and potent cytotoxicity.

Aureothin, a cytotoxic and antifungal antibiotic from Streptomyces thioluteus, is another important γ-pyrone-containing polyketide. wikipedia.orgebi.ac.uk It shares the α'-methoxy-γ-pyrone scaffold with this compound. chim.it The biosynthesis of Aureothin provides a well-studied model for how these complex structures are assembled. wikipedia.org

The biosynthesis of Aureothin begins with an unusual starter unit, p-nitrobenzoic acid (pNBA), which is itself derived from chorismic acid via the action of an N-oxygenase enzyme, AurF. pnas.orgnih.gov This starter unit is then elongated by a series of type I polyketide synthases (PKSs) that add methylmalonyl-CoA and malonyl-CoA units. wikipedia.orgresearchgate.net It is believed that this compound is also a polyketide, likely assembled through a similar PKS pathway. chim.itunito.it While the specific starter and extender units would differ to produce this compound's unique alkyl side chain, the fundamental biosynthetic logic of using a PKS assembly line to construct a complex chain that subsequently cyclizes to form the γ-pyrone ring is a key shared feature.

Lehualides: Comparative Complex I Inhibition and Structural Similarities

Differentiation from Other Pyrone Classes

The term "pyrone" refers to a class of heterocyclic compounds with two main structural isomers, α-pyrone (2-pyrone) and γ-pyrone (4-pyrone), which have distinct chemical and biological properties. eurekaselect.comwikipedia.org

The fundamental structural difference between the two isomers lies in the arrangement of the atoms within the six-membered ring. The α-pyrone structure is a cyclic ester, specifically a lactone. wikipedia.orgnio.res.in In contrast, the γ-pyrone found in this compound is a cyclic ether-ketone, which can also be described as a vinylogous ester, giving it different electronic and chemical properties. eurekaselect.comnio.res.in

This structural divergence leads to distinct biological profiles. A clear example is found within the nocapyrone family, where both α- and γ-pyrone members are produced by the same organism. nih.gov In biological testing, γ-Nocapyrones B, H, and L were found to enhance adiponectin mRNA expression and induce preadipocyte differentiation. nih.gov However, the α-pyrone Nocapyrone R, which was isolated alongside them, showed no such activity. nih.gov This directly demonstrates that the γ-pyrone core, as possessed by this compound, is essential for this specific biological function, and the α-pyrone isomer is not a suitable substitute. This distinction emphasizes that the specific pyrone core is a critical determinant of the molecule's biological target and subsequent activity.

Advanced Research Methodologies in Verticipyrone Studies

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the chemical characterization of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce their structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. nih.gov It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecular framework. mdpi.comhyphadiscovery.com

The structure of Verticipyrone was primarily elucidated using NMR techniques. researchgate.net Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule. For instance, the chemical shifts in the ¹H NMR spectrum reveal the types of protons present (e.g., aromatic, vinylic, aliphatic, methoxy), while their splitting patterns (multiplicity) indicate the number of neighboring protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, ultimately piecing together the entire molecular structure. mdpi.comhyphadiscovery.com The (E)-geometry of the double bond in the undecenyl side chain, for example, can be determined by the chemical shift of the methyl group at position 9. researchgate.net

Table 1: Representative NMR Data for Pyrone Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| -OCH₃ | 3.80 (s) | 55.18 | δH 3.80 → δC 158.75 (C-5') |

| H-4'/6' | 7.03 (m) | 114.13 | - |

| H-3'/7' | 7.89 (m) | 131.17 | δH 7.89 → δC 131.17, δC 159.80 |

| C=O | - | 159.80 | - |

| C-3 | - | 144.61 | - |

| Note: This table presents example data for pyrone-type structures to illustrate the principles of NMR assignment and may not represent the exact values for this compound itself. Data adapted from studies on similar compounds. mdpi.com |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). youtube.comlibretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. nih.gov For this compound (C₂₀H₃₂O₃), HRMS would confirm its exact mass of 320.2351 atomic mass units. nih.gov

Beyond determining the molecular formula, MS provides structural information through fragmentation analysis. chemguide.co.uklibretexts.org In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. msu.edu The pattern of these fragments is unique to the molecule's structure. For γ-pyrone derivatives, common fragmentation pathways include cleavages of the side chains attached to the pyrone ring. mdpi.com Analyzing these fragmentation patterns can help confirm the structure elucidated by NMR and provide additional structural details. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₃ | nih.gov |

| Molecular Weight | 320.5 g/mol | nih.gov |

| Exact Mass | 320.23514488 Da | nih.gov |

| This data is crucial for confirming the elemental composition of this compound. |

X-ray Crystallography for Absolute Configuration Determination (for pyrone derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govanton-paar.comwikipedia.org When a single crystal of a compound is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. anton-paar.com By analyzing this diffraction pattern, a detailed three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of all atoms in the molecule. wikipedia.org

For chiral molecules, meaning those that can exist in non-superimposable mirror-image forms (enantiomers), X-ray crystallography can be used to determine the absolute configuration, which is the actual three-dimensional arrangement of the atoms. clockss.orgmit.edunih.gov This is particularly important for biologically active compounds, as different enantiomers can have vastly different biological effects. While obtaining a suitable crystal for X-ray analysis can be a challenge, the resulting structural information is unambiguous. nih.govcnr.itspringernature.com In the study of pyrone derivatives, X-ray crystallography has been instrumental in establishing the absolute configurations of related compounds, providing a solid basis for understanding their structure-activity relationships. clockss.org

Computational Chemistry Applications

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data. These methods use the principles of quantum mechanics and classical mechanics to model molecules and simulate their interactions.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgtuwien.ac.at Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly. youtube.com This makes it a popular and versatile tool in chemistry and materials science for predicting a wide range of molecular properties. southampton.ac.uk

In the context of this compound, DFT calculations can be used to determine its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. mdpi.comarxiv.orgju.edu.et These properties are crucial for understanding the molecule's reactivity, stability, and potential interactions with other molecules. For example, the HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and its ability to participate in electron transfer processes. rsc.orgrsc.org

Table 3: Theoretical Parameters Calculated by DFT

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Electron Density | Distribution of electrons in the molecule | Reveals regions of high or low electron density, indicating potential sites for chemical reactions. |

| This table outlines key electronic properties of molecules that can be investigated using DFT calculations. mdpi.comresearchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.combonvinlab.orgpsu.edu This method is widely used in drug discovery to screen potential drug candidates and to understand how they interact with their biological targets. frontiersin.orgnih.gov

For a compound like this compound, which has shown inhibitory activity against enzymes like NADH-fumarate reductase, molecular docking simulations can provide valuable insights into its mechanism of action. researchgate.net By creating a three-dimensional model of the target enzyme's active site, researchers can simulate the binding of this compound and predict its most stable binding pose. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. youtube.combiorxiv.orgnih.gov This information is crucial for understanding the basis of the compound's inhibitory activity and can guide the design of more potent and selective analogs.

Table 4: Key Aspects of Molecular Docking Simulations

| Component | Description |

| Ligand | The small molecule being studied (e.g., this compound). |

| Receptor | The biological macromolecule, typically a protein, to which the ligand binds. |

| Binding Site | The specific region on the receptor where the ligand interacts. |

| Scoring Function | An algorithm that estimates the binding affinity (strength of interaction) between the ligand and the receptor. |

| This table summarizes the fundamental components involved in a molecular docking study. mdpi.combonvinlab.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. springernature.com This methodology provides detailed insight into the conformational flexibility and binding dynamics of molecules like this compound, which is crucial for understanding its mechanism of action at an atomic level. nih.govmdpi.com While specific, extensive MD simulation studies focused solely on this compound are not widely published, the principles of the technique are broadly applied to similar flexible molecules and their protein targets. uni-hannover.denih.gov

Furthermore, MD simulations are invaluable for studying the dynamics of this compound binding to its enzymatic targets, such as mitochondrial complex I. frontiersin.orgmdpi.com Researchers can build a computational model of the enzyme-ligand complex and run simulations to observe the stability of the interaction. frontiersin.org These simulations can reveal:

Key Intermolecular Interactions : Identifying the specific hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the binding of this compound to its target protein. biorxiv.org

Binding Stability : Assessing how long the molecule remains bound and the fluctuations in its position within the binding pocket. frontiersin.org

Conformational Changes : Determining if the protein or the ligand changes shape upon binding, a concept known as "induced fit." mdpi.com

Binding Free Energy : Calculating the energetic favorability of the binding event, which can help in ranking the potency of different analogues. nih.gov

By simulating the dynamic process of interaction, MD provides a four-dimensional view (3D space plus time) that clarifies the structural basis for a molecule's biological activity, guiding the rational design of more potent or selective analogues. mdpi.com

In Vitro Bioassay Development for Enzymatic and Cellular Studies

The biological activity of this compound and its synthetic analogues has been primarily elucidated through the development and application of specific in vitro bioassays. aimplas.net These laboratory-based tests utilize biological components, such as enzymes or cultured cells, to measure the compound's effects in a controlled environment. sigmaaldrich.com

Enzymatic Assays

The process typically involves:

Isolation and preparation of bovine heart SMPs, which contain a functional electron transport chain. researchgate.net

Incubation of the SMPs with varying concentrations of this compound or its analogues.

Initiation of the enzymatic reaction by adding the substrate, NADH.

Monitoring the rate of NADH oxidation, often by measuring the decrease in absorbance at 340 nm. For the specific NADH:ubiquinone oxidoreductase assay, a synthetic quinone like ubiquinone-1 is used as the electron acceptor. nih.govchim.it

These assays have been instrumental in structure-activity relationship (SAR) studies, demonstrating that the α'-methoxy-γ-pyrone core and the length and substitution of the side chain are critical for inhibitory potency. researchgate.netnih.gov For instance, certain synthetic analogues showed even greater inhibition in the NADH oxidase assay than the parent compound. chim.it

| Compound/Analogue | Target Enzyme/Process | IC₅₀ Value | Source Organism for Enzyme |

| This compound | NADH-fumarate reductase | 0.88 nM | Ascaris suum |

| Analogue 30 | NADH oxidase | 35.9 nM | Bovine Heart |

| Analogue 63c | NADH oxidase | 44 ± 5 nM | Bovine Heart |

| Analogue 68 | NADH oxidase | 36 ± 1 nM | Bovine Heart |

| Analogue 63c | NADH-ubiquinone oxidoreductase | 2.5 µM | Bovine Heart |

| Analogue 68 | NADH-ubiquinone oxidoreductase | 0.101 µM | Bovine Heart |

| 8,9-dihydro-8-hydroxythis compound | Ascaris complex I | 2.0 µM | Ascaris suum |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Assays

To determine if the enzymatic inhibition observed translates into a cellular effect, researchers employ cell-based assays. sigmaaldrich.com These assays measure parameters like cell viability, proliferation, or cytotoxicity after exposure to the compound. researchgate.netpresens.de For this compound and its analogues, cytotoxicity has been evaluated against various human and mouse cancer and non-cancer cell lines. researchgate.netnih.gov

A common method is the MTT assay, a colorimetric test that measures cellular metabolic activity. researchgate.net Active mitochondria in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. By comparing the metabolic activity of treated cells to untreated controls, an IC₅₀ value for cytotoxicity can be determined. researchgate.net

These cellular studies have shown that the cytotoxicity of this compound analogues generally correlates with their ability to inhibit mitochondrial complex I. Analogues with potent enzymatic inhibition were cytotoxic in the low micromolar range, while those that did not significantly inhibit the enzyme showed minimal cytotoxicity. nih.gov

| Compound | Cell Line | Cell Type | Organism | IC₅₀ (µM) |

| This compound (1) | MCF-7 | Human breast adenocarcinoma | Human | 23.2 ± 0.6 |

| This compound (1) | MCF-10A | Human mammary gland (non-tumorigenic) | Human | 9.9 ± 0.3 |

| This compound (1) | A549 | Human lung carcinoma | Human | 20.7 ± 0.6 |

| This compound (1) | 3LL | Lewis Lung Carcinoma | Mouse | 22.2 ± 5 |

| Analogue 12 | MCF-7 | Human breast adenocarcinoma | Human | >31 |

| Analogue 13 | MCF-7 | Human breast adenocarcinoma | Human | >31 |

| Analogue 14 | MCF-7 | Human breast adenocarcinoma | Human | >31 |

| Trimethylpyrone 18 | All tested | Various | Human/Mouse | >31 |

Data sourced from Bioorganic & Medicinal Chemistry, 2010. nih.gov

Future Research Directions

Exploration of Uncharted Biological Pathways and Cellular Targets

While Verticipyrone is a known inhibitor of NADH-fumarate reductase and mitochondrial complex I, its full spectrum of biological interactions remains to be elucidated. researchgate.netresearchgate.netnih.govnih.gov Future research will focus on identifying novel cellular targets and signaling pathways affected by this compound. This exploration could reveal previously unknown mechanisms of action and expand its potential therapeutic applications. Techniques such as affinity chromatography and target-based screening will be instrumental in pinpointing direct molecular interactions. Understanding these uncharted pathways is crucial for a comprehensive grasp of this compound's biological profile. nih.gov

Development of Novel Synthetic Routes for Diverse Analogue Libraries

The development of efficient and versatile synthetic strategies is paramount for exploring the structure-activity relationships of this compound. nih.govnih.gov Current synthetic methods, though successful, can be lengthy and may not be readily adaptable for generating a wide array of analogues. mdpi.com Future efforts will likely concentrate on creating more convergent and flexible synthetic routes. researchgate.netacs.org Innovations such as novel cyclization strategies and the application of modern catalytic methods could facilitate the rapid assembly of diverse this compound analogues. mdpi.comchim.it These libraries are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Synthetic Strategies for γ-Pyrone Construction:

| Method | Description | Key Reagents/Conditions | Reference |

| Biomimetic Cyclization | Cyclization of 1,3,5-tricarbonyl compounds, mimicking natural polyketide synthesis. mdpi.com | Strong bases (e.g., LDA, n-BuLi, NaHMDS) mdpi.com | mdpi.com |

| Reverse Julia Olefination | A convergent approach used in the total synthesis of this compound. nih.gov | Not specified | nih.gov |

| Desymmetrization of α,α′-dimethoxy-γ-pyrone | An innovative method for creating versatile α′-methoxy-γ-pyrones. acs.orgchim.it | Nucleophiles (e.g., tributylallylstannane/n-BuLi, 2-lithio-1,3-dithiane) chim.it | acs.orgchim.it |

| Mukaiyama Condensation | Involves the reaction of silyl (B83357) enol ethers with aldehydes. mdpi.com | LDA, trimethylsilyl (B98337) chloride, Dess–Martin periodinane mdpi.com | mdpi.com |

Comprehensive Investigation of Ecological Roles and Chemical Ecology

The ecological significance of this compound, produced by the fungus Verticillium sp., is an area ripe for investigation. researchgate.netoup.com Chemical ecology studies can unravel the role of this compound in mediating interactions between the producing fungus and other organisms in its environment. hilarispublisher.comrutgers.eduwur.nl This could include functions such as defense against competitors or pathogens, or communication. hilarispublisher.comwikipedia.org Understanding the natural function of this compound will provide valuable insights into its evolutionary origins and may guide the discovery of new bioactive compounds from similar ecological niches. hilarispublisher.commdpi.com

Advanced Metabolomic and Proteomic Profiling in Response to this compound Exposure

To gain a systems-level understanding of this compound's effects, advanced "omics" technologies will be indispensable. nih.govmdpi.comnih.gov Metabolomic and proteomic profiling of cells or organisms exposed to this compound can provide a comprehensive snapshot of the resulting biochemical changes. nih.govfrontiersin.orgmdpi.com This approach can identify biomarkers of drug response, elucidate mechanisms of toxicity, and reveal off-target effects. nih.gov Integrated analysis of these large datasets will offer a more holistic view of the cellular response to this compound than traditional targeted assays alone. nih.gov

Biosynthetic Engineering for Targeted this compound Production and Diversification

Harnessing the power of biosynthetic engineering offers a promising strategy for the sustainable and targeted production of this compound and its analogues. The biosynthesis of γ-pyrones is often catalyzed by polyketide synthases (PKSs). mdpi.comoup.com By manipulating the genes within the this compound biosynthetic gene cluster, it may be possible to increase production yields and generate novel derivatives with altered bioactivities. mdpi.com This approach, which combines synthetic biology and metabolic engineering, could lead to the creation of a platform for producing a wide range of "unnatural" natural products with improved therapeutic properties. mdpi.com

Q & A

Q. What are the key structural features of verticipyrone that influence its activity as a mitochondrial complex I inhibitor?

this compound’s inhibitory potency depends on its γ-pyrone core, side-chain length, and substituent chemistry. Modifications such as introducing a phenyl or phenoxyphenyl group at the side-chain terminus significantly enhance activity (e.g., compound 30, IC₅₀ = 35.9 nM for NADH oxidase). Short alkyl chains (e.g., compound 22) abolish inhibition, highlighting the necessity of hydrophobic interactions with respiratory chain components .

Q. What experimental assays are used to evaluate this compound analogues’ inhibition of mitochondrial complex I?

Two primary assays are employed:

- NADH oxidase activity : Measures electron flow through the entire respiratory chain.

- NADH-Q₁ oxidoreductase activity : Isolates complex I activity using ubiquinone-1 (Q₁) as the substrate. Assays are conducted with inverted submitochondrial particles (SMPs) from bovine heart, spectrophotometrically tracking NADH oxidation at 340 nm. Ethanol-dissolved compounds are pre-incubated with SMPs, and IC₅₀ values are calculated from dose-response curves .

Q. How is this compound synthesized, and what are common challenges in preparing its analogues?

this compound is synthesized via a convergent approach using Reverse Julia olefination for side-chain coupling. Key challenges include low yields in aldehyde coupling (e.g., 18% yield for compound 22) and instability of intermediates (e.g., aldehyde 25). Swern oxidation is critical for converting alcohols to aldehydes with high efficiency (e.g., 96% yield for aldehyde 27) .

Advanced Research Questions

Q. How do structural modifications in this compound analogues resolve contradictions between in vitro enzyme inhibition and cellular cytotoxicity?

While γ-hydroxy-α-pyrone analogues (e.g., compounds 12–14) show high cytotoxicity (IC₅₀ < 10 µM in mammalian cells), their NADH oxidase inhibition is weaker (IC₅₀ > 75 nM). This discrepancy suggests off-target effects or differential membrane permeability. Advanced studies correlate lactate production (via the Pasteur effect) with mitochondrial dysfunction to validate on-target activity .

Q. What methodological strategies optimize the design of this compound analogues for selective complex I inhibition?

- Side-chain engineering : Increasing hydrophobicity (e.g., phenoxyphenyl groups) improves binding to complex I’s lipid-rich domains.

- Stereochemical considerations : Racemates and single stereoisomers show comparable inhibition, indicating minimal stereochemical influence at the tertiary hydroxyl center.

- Hybrid analogues : Combining γ-pyrone cores with unsaturated side chains (e.g., compound 21) enhances specificity for NADH-Q₁ oxidoreductase over NADH oxidase .

Q. How can researchers address variability in IC₅₀ values across studies on this compound analogues?

Variability arises from differences in assay conditions (e.g., ubiquinone substrate type, SMP preparation methods). Standardization strategies include:

- Using Q₁ instead of endogenous ubiquinone to isolate complex I activity.

- Subtracting rotenone-insensitive activity (~15%) to account for non-physiological electron transfer.

- Pre-activating SMPs with NADH to ensure consistent enzyme conformation .

Methodological Considerations

What criteria define a robust research question for this compound-related studies?

Align with the FINER framework :

- Feasible : E.g., "How does side-chain length affect compound solubility in mitochondrial assays?"

- Novel : Investigate understudied structural domains (e.g., α-methoxy-γ-pyrone vs. trimethyl-pyrone).

- Ethical : Avoid analogues with nonspecific cytotoxicity (e.g., compounds 12–14).

- Relevant : Focus on mechanisms explaining this compound’s antiparasitic vs. anticancer selectivity .

Q. How should researchers analyze contradictory data on this compound’s lactate induction vs. cell viability?

Use dual endpoints:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.